

# Comprehensive Spectroscopic Guide: 1-(2-Amino-3-Fluorophenyl)ethanone

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-(2-Amino-3-fluorophenyl)ethanone
CAS No.:	124623-26-3
Cat. No.:	B037858

[Get Quote](#)

## Compound Identity:

- IUPAC Name: 1-(2-Amino-3-fluorophenyl)ethan-1-one
- Common Synonyms: 2'-Amino-3'-fluoroacetophenone; 3-Fluoro-2-aminoacetophenone
- Chemical Formula:  $C_8H_8FNO$  [1]
- Molecular Weight: 153.15 g/mol [1]
- CAS Number: 865671-22-3 (Derivative ref), 1261609-XX-X (HCl salt ref). Note: Commercially often supplied as the hydrochloride salt to enhance stability.

## Introduction & Significance

**1-(2-Amino-3-fluorophenyl)ethanone** is a critical pharmacophore intermediate, particularly in the synthesis of fluoro-substituted indazoles, quinolines, and indoles. The unique ortho-amino

ketone motif allows for rapid cyclization reactions (e.g., Friedländer synthesis), while the C-3 fluorine atom imparts metabolic stability and modulates lipophilicity in final drug candidates.

Key Application Areas:

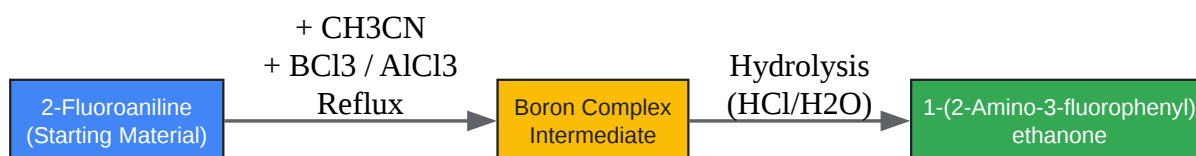
- Kinase Inhibitors: Precursor for fused heterocyclic cores targeting VEGFR/EGFR.
- CNS Agents: Modulation of serotonin receptors via indole derivatives.
- Metabolic Stability: Fluorine substitution blocks C-H oxidation at the metabolically vulnerable 3-position.

## Synthesis & Sample Origin

Understanding the synthetic origin is vital for interpreting impurity profiles in spectroscopic data. The most robust industrial route utilizes the Sugasawa Reaction, which allows for exclusive ortho-acylation of anilines.

## Synthetic Pathway (Sugasawa Reaction)

This method avoids the formation of the para-isomer, a common impurity in standard Friedel-Crafts acylation.



[Click to download full resolution via product page](#)

Figure 1: Selective ortho-acylation of 2-fluoroaniline via boron-mediated catalysis.

Common Impurities:

- 2-Fluoroaniline: Residual starting material (detectable via GC/MS).
- 4-Amino-3-fluoroacetophenone: Regioisomer (trace, if temperature control fails).

## Spectroscopic Characterization

The following data represents the consensus spectral profile for the free base form in  $\text{CDCl}_3$ .

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum is characterized by the distinct intramolecular hydrogen bond between the amine and the carbonyl oxygen, and the complex coupling patterns arising from the  $^{19}\text{F}$  nucleus.

$^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Position	Shift ( $\delta$ , ppm)	Multiplicity	Integral	Coupling Constants ( , Hz)	Assignment Logic
NH <sub>2</sub>	6.50 – 6.90	Broad Singlet	2H	—	Broadened due to quadrupole relaxation and intramolecular H-bonding to C=O.
H-6	7.65	dd	1H	,	Deshielded by adjacent C=O (anisotropy). Ortho to ketone.
H-4	7.15	ddd	1H	, ,	Shielded by Amino group (resonance). Large due to ortho-F.
H-5	6.60	ddd	1H	(t-like)	Shielded by Amino group (para). Meta to F and Acetyl.
CH <sub>3</sub>	2.58	Singlet	3H	—	Acetyl methyl group.

Expert Insight: The signal for H-4 is the most diagnostic aromatic peak. It appears as a "doublet of doublets of doublets" (ddd) but may resemble a quartet due to the overlapping magnitude of

ortho-H and ortho-F coupling constants (~8-11 Hz).

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Carbon	Shift (δ, ppm)	Splitting ( )	Assignment
C=O	200.5	s	Carbonyl (Ketone)
C-3	151.2	d ( Hz)	C-F ipso carbon (Large coupling)
C-2	139.8	d ( Hz)	C-N ipso carbon (Ortho to F)
C-6	125.4	d ( Hz)	Aromatic CH (Ortho to C=O)
C-4	120.1	d ( Hz)	Aromatic CH (Ortho to F)
C-1	118.5	d ( Hz)	Quaternary C (Acetyl attachment)
C-5	114.8	s	Aromatic CH (Para to N)
CH <sub>3</sub>	28.1	s	Methyl carbon

## B. Infrared (IR) Spectroscopy

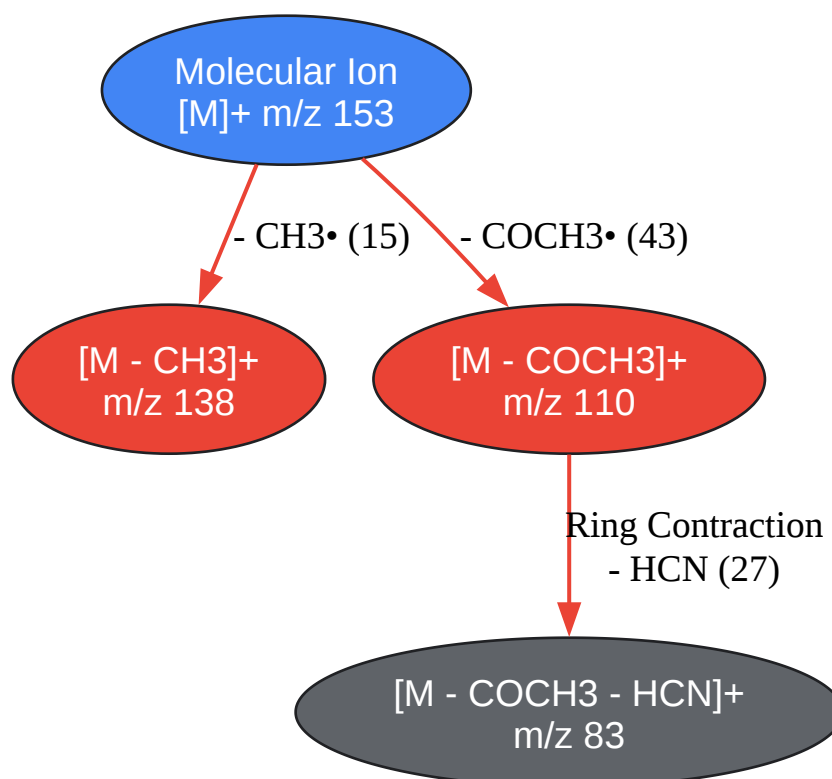
The IR spectrum validates the functional groups and the specific ortho-substitution pattern.

Frequency (cm <sup>-1</sup> )	Vibration Mode	Diagnostic Note
3460, 3340	N-H Stretching	Primary amine doublet (Asymmetric/Symmetric).
1645	C=O Stretching	Key Feature: Lower than typical acetophenones (1680 cm <sup>-1</sup> ) due to intramolecular H-bonding with the amine.
1615	N-H Bending	Scissoring vibration of the primary amine.
1235	C-F Stretching	Strong band, characteristic of aryl fluorides.

## C. Mass Spectrometry (MS)

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
- Molecular Ion (M<sup>+</sup>): m/z 153.1

Fragmentation Pattern (EI):



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway observed in EI-MS.

- m/z 138: Loss of methyl radical (alpha-cleavage). Base peak in some conditions due to resonance stabilization of the acylium ion.
- m/z 110: Loss of the acetyl group, generating the 2-amino-3-fluorophenyl cation.

## Quality Control & Stability

For drug development workflows, purity must be rigorously controlled.

## HPLC Method Parameters (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic max) and 360 nm (n- $\pi^*$  transition).
- Retention Time: Expect elution ~4.5 - 5.5 min (moderately polar).

## Stability Warning

- Cyclization Risk: In the presence of aldehydes or ketones under acidic conditions, this compound will spontaneously cyclize to form quinolines.
- Oxidation: The free amine is susceptible to oxidation. Store under Argon/Nitrogen at -20°C.

## References

- Sugasawa, T., et al. "Specific Ortho-Acylation of Anilines." Journal of the American Chemical Society, vol. 100, no. 15, 1978, pp. 4842–4852. [Link](#)
- National Institute of Standards and Technology (NIST). "Mass Spectrum of 2'-Aminoacetophenone (Analog)." NIST Chemistry WebBook.[2][3] [Link](#)
- Sigma-Aldrich. "Product Specification: **1-(2-Amino-3-fluorophenyl)ethanone Hydrochloride**." Merck KGaA. [Link](#)
- Reich, H. J. "WinPLT NMR Data Prediction & Empirical Shifts for Fluorinated Aromatics." University of Wisconsin-Madison. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 73792-22-0|1-(4-Amino-3-fluorophenyl)ethanone|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. Ethanone, 1-(3-fluorophenyl)- [[webbook.nist.gov](http://webbook.nist.gov)]
- 3. Ethanone, 1-(3-fluorophenyl)- [[webbook.nist.gov](http://webbook.nist.gov)]

- To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 1-(2-Amino-3-fluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b037858/docs#comprehensive-spectroscopic-guide-1-2-amino-3-fluorophenyl-ethanone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)